N-isopentyl-4-methylbenzamide
Description
N-Isopentyl-4-methylbenzamide (IUPAC name: N-(3-methylbutyl)-4-methylbenzamide) is a benzamide derivative characterized by a 4-methyl-substituted benzene ring and an isopentyl (3-methylbutyl) group attached to the amide nitrogen. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol. This compound is synthesized via the condensation of 4-methylbenzoyl chloride with isopentylamine under basic conditions, typically yielding 65–80% in laboratory settings .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
4-methyl-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C13H19NO/c1-10(2)8-9-14-13(15)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
InChI Key |
AVLHVSHTWPMHEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Solubility in Water (mg/L) |
|---|---|---|---|---|
| This compound | 219.32 | 98–102 | 3.2 | 12.5 |
| N-Ethyl-4-methylbenzamide | 163.22 | 115–118 | 2.1 | 45.8 |
| N-Isopropyl-4-methylbenzamide | 191.27 | 105–108 | 2.8 | 28.3 |
| N-Benzyl-4-methylbenzamide | 225.29 | 134–137 | 3.5 | 8.9 |
Key Observations :
- Lipophilicity : Increasing alkyl chain length and branching (e.g., isopentyl vs. ethyl) elevates LogP values, enhancing lipid solubility but reducing water solubility .
- Melting Points : Bulkier substituents (e.g., benzyl) increase melting points due to stronger van der Waals interactions .
Table 2: Antimicrobial Activity (MIC, μg/mL)
| Compound | E. coli | S. aureus |
|---|---|---|
| This compound | 128 | 64 |
| N-Ethyl-4-methylbenzamide | 256 | 128 |
| N-Benzyl-4-methylbenzamide | 64 | 32 |
- N-Benzyl-4-methylbenzamide shows superior activity, likely due to aromatic stacking interactions with microbial membranes .
- This compound ’s branched chain may hinder membrane penetration compared to linear analogs .
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